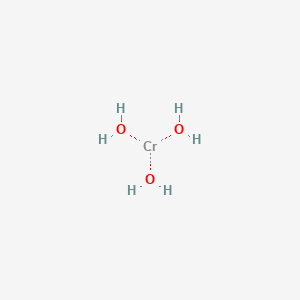
4-Fluorophenyl isothiocyanate
Overview
Description
4-Fluorophenyl isothiocyanate is an organic compound with the molecular formula FC6H4NCS and a molecular weight of 153.18 g/mol . It is a derivative of phenyl isothiocyanate, where a fluorine atom is substituted at the para position of the phenyl ring. This compound is known for its reactivity and is used as a building block in organic synthesis, particularly in the preparation of thiourea derivatives .
Mechanism of Action
Target of Action
4-Fluorophenyl isothiocyanate is a reagent used in organic synthesis, specifically in the production of fluorinated organic compounds . It is primarily used in the synthesis of thiourea derivatives
Mode of Action
It is known to be used in the synthesis of thiourea derivatives
Biochemical Pathways
It has been used in the preparation of -(4-phenylsulfonyl)-benzoic acid hydrazide . The biochemical pathways affected by this compound would depend on the specific thiourea derivatives synthesized using this compound.
Result of Action
As a reagent used in organic synthesis, its primary effect is the production of fluorinated organic compounds and thiourea derivatives .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of 2-8°C . Furthermore, it is classified as a combustible, corrosive hazardous material , indicating that its stability and efficacy could be affected by factors such as temperature, light, and humidity.
Biochemical Analysis
Biochemical Properties
4-Fluorophenyl isothiocyanate interacts with various biomolecules in biochemical reactions. It has been used in the synthesis of thiourea derivatives
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophenyl isothiocyanate can be synthesized through a one-pot process from primary amines under aqueous conditions. The process involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . The choice of solvent is crucial for the successful formation of the dithiocarbamate salt, especially for highly electron-deficient substrates .
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting 4-fluoroaniline with thiophosgene or its analogs. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form thiourea derivatives.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Amines: React with this compound to form thiourea derivatives.
Nucleophiles: React under mild conditions to form addition products.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Addition Products: Formed from reactions with nucleophiles.
Scientific Research Applications
4-Fluorophenyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenyl isothiocyanate: Lacks the fluorine substitution, making it less reactive in certain contexts.
4-Chlorophenyl isothiocyanate: Contains a chlorine atom instead of fluorine, which affects its reactivity and applications.
4-Methoxyphenyl isothiocyanate: Contains a methoxy group, leading to different reactivity and applications.
Uniqueness: 4-Fluorophenyl isothiocyanate is unique due to the presence of the fluorine atom, which enhances its reactivity and makes it a valuable building block in organic synthesis. The fluorine substitution also imparts distinct chemical properties that differentiate it from other phenyl isothiocyanate derivatives .
Properties
IUPAC Name |
1-fluoro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUJHJMCQQYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061768 | |
| Record name | p-Fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544-68-9 | |
| Record name | 4-Fluorophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-fluoro-4-isothiocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluorophenyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78433 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-fluoro-4-isothiocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Fluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Fluorophenyl isothiocyanate react with aniline derivatives, and how does the structure of the aniline influence the reaction rate?
A1: this compound reacts with anilines to form thiourea derivatives. The reaction rate is influenced by the electron density on the nitrogen atom of the aniline's amino group. Electron-donating substituents on the aniline ring increase the electron density, leading to faster reaction rates. Conversely, electron-withdrawing substituents decrease the electron density and slow down the reaction. []
Q2: What is a recent application of this compound in material science?
A2: this compound was recently employed in the synthesis of multi-variant surface-mounted metal-organic frameworks (h-SURMOFs). [] Researchers utilized its reactivity with amino groups to perform chemo-selective and location-specific post-deposition modifications of h-SURMOFs. This modification strategy enables the precise control of functionality within the h-SURMOF structure, leading to materials with tailored properties for applications such as selective adsorption and separation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)


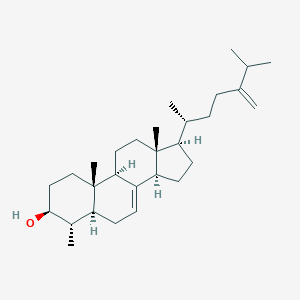

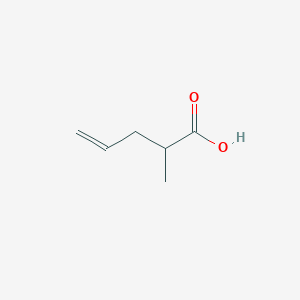
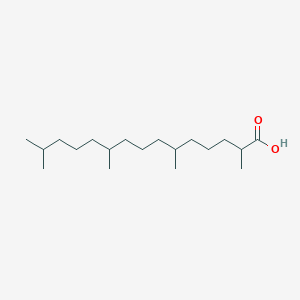
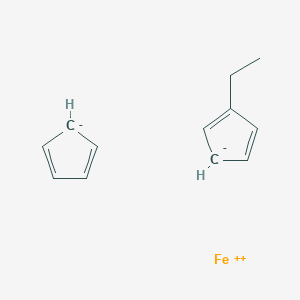
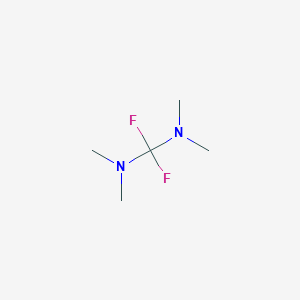
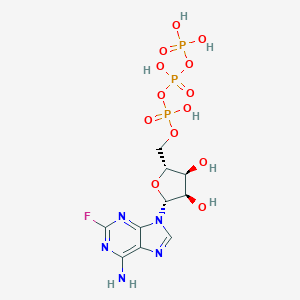
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)

![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)
